An In-depth Technical Guide to the Crystal Structure of Dicarbonyl(acetylacetonato)rhodium(I)
An In-depth Technical Guide to the Crystal Structure of Dicarbonyl(acetylacetonato)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)₂, a key precursor in homogeneous catalysis. The document details its molecular geometry, crystallographic parameters, and relevant experimental protocols, tailored for professionals in research and development.
Introduction
Dicarbonyl(acetylacetonato)rhodium(I) is a square planar organorhodium complex that serves as a versatile and widely used catalyst precursor for a variety of organic transformations.[1] Its stability and reactivity have made it a subject of significant interest in the fields of organometallic chemistry and catalysis. This guide focuses on the precise structural characterization of this compound as determined by single-crystal X-ray diffraction.
Crystal Structure and Molecular Geometry
The definitive crystal structure of dicarbonyl(acetylacetonato)rhodium(I) was first reported by Huq and Skapski in 1974. The compound crystallizes in the triclinic space group P-1.[2] The rhodium center adopts a square planar coordination geometry, with the acetylacetonate ligand and two carbonyl ligands lying in the same plane.
The molecules exhibit a notable packing arrangement in the crystal lattice, forming stacks with significant Rh---Rh interactions at distances of approximately 326 pm. This arrangement is characteristic of a linear chain compound.[2]
Crystallographic Data
The crystallographic data for dicarbonyl(acetylacetonato)rhodium(I) are summarized in the table below.
| Parameter | Value[2] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.5189 Å |
| b | 7.7614 Å |
| c | 9.205 Å |
| α | 106.04° |
| β | 91.15° |
| γ | 100.21° |
| V | 439.3 ų |
| Z | 2 |
Selected Bond Lengths and Angles
Key intramolecular distances and angles are presented in the following table, highlighting the coordination environment of the rhodium atom.
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| Rh-O(1) | 2.040 |
| Rh-O(2) | 2.044 |
| Rh-C(1) | 1.831 |
| Rh-C(2) | 1.831 |
| **Bond Angles (°) ** | |
| O(1)-Rh-O(2) | 90.8 |
| C(1)-Rh-C(2) | 88.9 |
Experimental Protocols
Synthesis of Dicarbonyl(acetylacetonato)rhodium(I)
A common and effective method for the synthesis of dicarbonyl(acetylacetonato)rhodium(I) involves the reaction of a rhodium carbonyl halide precursor with an acetylacetonate salt.[2]
Materials:
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Dichlorotetracarbonyldirhodium(I) [Rh(CO)₂Cl]₂
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Sodium acetylacetonate (Na(acac))
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Anhydrous solvent (e.g., benzene or diethyl ether)
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Schlenk line and glassware
Procedure:
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Under an inert atmosphere (e.g., nitrogen or argon), dissolve dichlorotetracarbonyldirhodium(I) in the anhydrous solvent in a Schlenk flask.
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In a separate flask, prepare a solution of sodium acetylacetonate in the same anhydrous solvent.
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Slowly add the sodium acetylacetonate solution to the rhodium precursor solution with continuous stirring.
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The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.
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Upon completion, the precipitated sodium chloride is removed by filtration under inert atmosphere.
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The filtrate, containing the desired product, is concentrated under reduced pressure.
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The crude product is then purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a suitable solvent (e.g., hot hexane or benzene) and allowing it to cool slowly to form crystals.[3]
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The resulting dark green or red-green dichroic crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of dicarbonyl(acetylacetonato)rhodium(I) is achieved through single-crystal X-ray diffraction analysis.
Procedure:
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Crystal Selection and Mounting: A suitable single crystal of dicarbonyl(acetylacetonato)rhodium(I) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
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Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the Bragg reflections.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the best fit between the calculated and observed diffraction patterns is achieved.
Visualizations
Molecular Structure
Caption: Molecular structure of dicarbonyl(acetylacetonato)rhodium(I).
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for crystal structure determination.
Catalytic Role in Hydroformylation
Caption: Simplified catalytic cycle for hydroformylation using a Rh(acac)(CO)₂ precursor.


